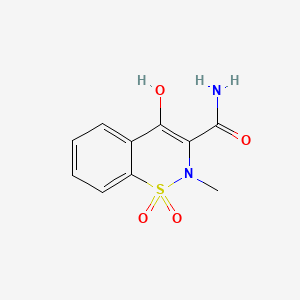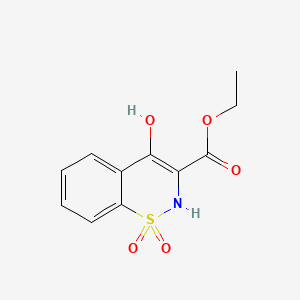
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a deuterated compound with the molecular formula C12H17D3O4 and a molecular weight of 231.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves several steps. The synthetic route typically includes the formation of the dioxane ring followed by the introduction of the vinyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl ester group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: In proteomics research, it helps in the study of protein structures and functions.
Medicine: It can be used in the development of new pharmaceuticals and in the study of metabolic pathways.
Industry: This compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves its interaction with specific molecular targets and pathways. The vinyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The dioxane ring provides stability and enhances the compound’s solubility, facilitating its use in different research applications .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 include:
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: This compound lacks the vinyl ester group but shares the dioxane ring structure.
5-Methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the tert-butyl group but has the vinyl ester and dioxane ring.
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the methyl group but has the tert-butyl, vinyl ester, and dioxane ring.
The uniqueness of this compound lies in its combination of the tert-butyl, methyl, and vinyl ester groups, which provide specific chemical properties and reactivity .
Properties
IUPAC Name |
ethenyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-6-14-9(13)12(5)7-15-10(16-8-12)11(2,3)4/h6,10H,1,7-8H2,2-5H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQGBSXRBNYKM-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675744 |
Source


|
| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189464-68-3 |
Source


|
| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)



![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
